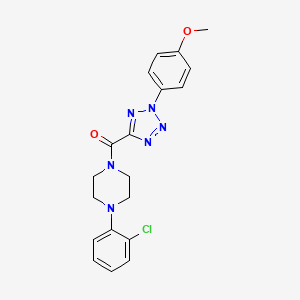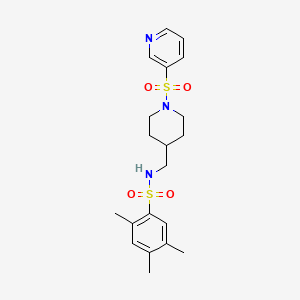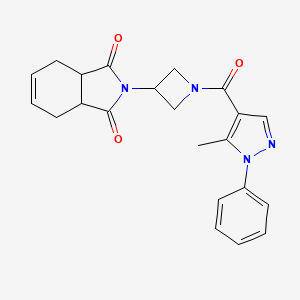![molecular formula C14H17BrN2O B2884973 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide CAS No. 1424135-95-4](/img/structure/B2884973.png)
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, also known as BPN or N-(2-bromobenzyl)-N-(1-cyanoethyl)butanamide, is a chemical compound that has been studied for its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is not fully understood, but it is believed to act on multiple targets within cells. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to interact with opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have a variety of biochemical and physiological effects in vitro and in animal models. In addition to its anti-cancer and neuroprotective effects, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic potential. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide as a research tool is its specificity for certain targets, such as cancer cells or opioid receptors. This can allow researchers to study the effects of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide on these targets without affecting other cellular processes. However, one limitation of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide and its potential therapeutic applications. Finally, more research is needed to explore the safety and toxicity of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide in humans before it can be considered for clinical use.
Métodos De Síntesis
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 1-cyanoethyl butyrate in the presence of a base, followed by a reaction with ammonia to form the final product. The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been described in several research papers, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and pain management. In vitro studies have shown that 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer treatment. Additionally, 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has also been studied for its analgesic properties, with some research suggesting that it may be more effective than traditional pain medications such as morphine.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAYHOKKYVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
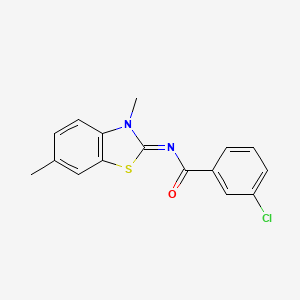
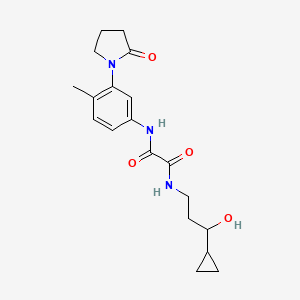
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
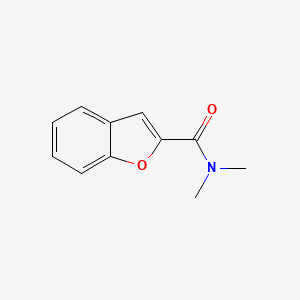
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
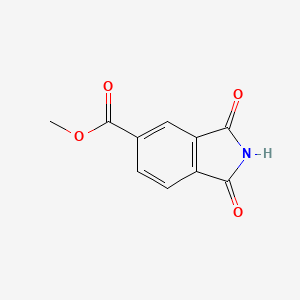
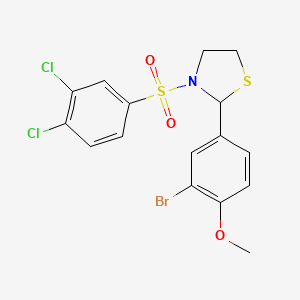
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
